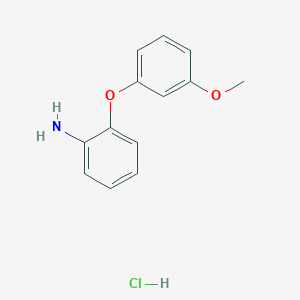

2-(3-Methoxyphenoxy)aniline hydrochloride

Vue d'ensemble

Description

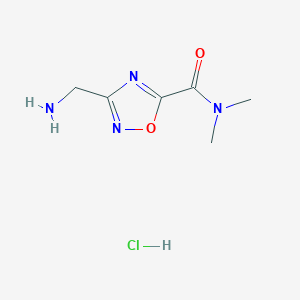

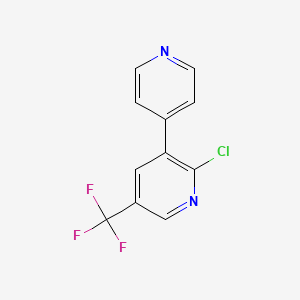

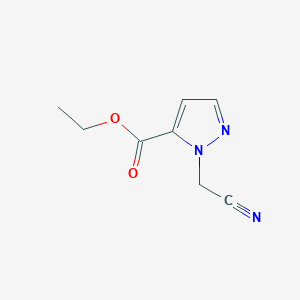

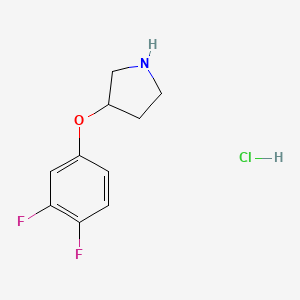

2-(3-Methoxyphenoxy)aniline is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of 2-(3-Methoxyphenoxy)aniline involves the hydrogenation of the corresponding 2-nitrodiphenyl ether. This is typically done in a pressure vessel with ethylacetate as the solvent and a catalytic amount of 10% Pd/C or 5% Pt/S. The vessel is then hydrogenated at 30 psi for 1-5 hours at room temperature .Molecular Structure Analysis

The molecular structure of 2-(3-Methoxyphenoxy)aniline consists of a benzene ring attached to an aniline group via an ether linkage. The benzene ring is substituted with a methoxy group at the 3-position .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde and various anilines, including compounds structurally related to 2-(3-Methoxyphenoxy)aniline hydrochloride, have been synthesized and studied for their crystal structure and spectroscopic properties. These studies are crucial in understanding the stabilization and bonding in similar compounds (Yeap et al., 2003).

Catalytic Applications

- Research on the catalytic synthesis of 3-hydroxy-2-naphthoic acid anilide, a compound related to this compound, has identified new catalysts, providing insights into efficient synthetic routes for similar arylamides used in organic pigments, medicines, and pesticides (Shteinberg, 2022).

Synthesis of Complex Derivatives

- Studies have explored the synthesis of various aniline derivatives, including those structurally related to this compound. These derivatives are significant in the development of novel compounds with potential biological activities (Jarak et al., 2007).

Photophysical Properties

- Research into the synthesis of organocyclotriphosphazene derivatives with anilines has shed light on the luminescence properties and photophysical characteristics of these compounds, which can be relevant for similar aniline derivatives (Aslan et al., 2017).

Bioconjugation and Targeted Delivery

- Oxidative coupling methods using o-methoxyphenols with anilines, including compounds similar to this compound, have been developed for creating complex bioconjugates, useful in targeted drug delivery systems (Elsohly et al., 2017).

Environmental Degradation Studies

- Investigations into the degradation of aniline solutions, which are structurally related to this compound, have provided insights into effective methods for treating environmental pollutants (Li et al., 2003).

Nanoparticle Catalysis

- Fe3O4 magnetic nanoparticles have been studied for their catalytic ability to remove aniline compounds from solutions, offering potential applications in environmental cleanup and water treatment (Zhang et al., 2009).

Genotoxicity Studies

- Research on the genotoxic activities of aniline and its metabolites, closely related to this compound, has provided insights into the potential genetic and carcinogenic effects of these compounds (Bomhard & Herbold, 2005).

Safety and Hazards

Orientations Futures

The future directions for research on 2-(3-Methoxyphenoxy)aniline are not clearly outlined in the literature. Given its potential hazards, further studies could focus on its toxicological properties and mechanisms of action . Additionally, its chemical reactivity and potential applications in various fields could be explored.

Propriétés

IUPAC Name |

2-(3-methoxyphenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPQPARNGRBBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)

![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)